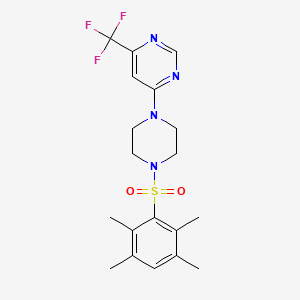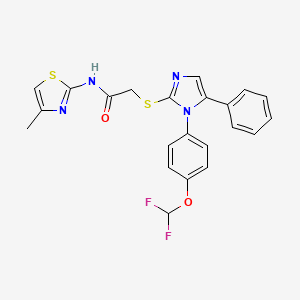![molecular formula C20H21NO5 B2912784 (2R)-3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid CAS No. 2093993-48-5](/img/structure/B2912784.png)
(2R)-3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Fabrication of Functional Materials
Fmoc-modified amino acids and short peptides, including Fmoc-D-Ser(Et)-OH, possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety . These properties can promote building block association, making these molecules ideal for the fabrication of functional materials .
Cell Cultivation
The self-assembling properties of Fmoc-modified amino acids and short peptides can be leveraged in cell cultivation . The resulting nanostructures can provide a supportive environment for cell growth and differentiation .
Bio-Templating
Fmoc-modified amino acids and short peptides can serve as bio-templates, guiding the formation of more complex structures . This can be particularly useful in tissue engineering and regenerative medicine .
Optical Applications
The self-assembled structures formed by Fmoc-modified amino acids and short peptides can exhibit unique optical properties . This makes them suitable for use in various optical applications, such as sensors and photonic devices .
Drug Delivery
Fmoc-modified amino acids and short peptides can be used to create nanostructures capable of encapsulating and delivering drugs . This can improve the efficacy and safety of therapeutic agents .
Catalytic Applications
The self-assembled structures of Fmoc-modified amino acids and short peptides can serve as catalysts . They can facilitate various chemical reactions, potentially improving the efficiency and selectivity of these processes .
Therapeutic Applications
Fmoc-modified amino acids and short peptides have shown potential in therapeutic applications . For example, they can be used to create antimicrobial, antithrombotic, and antioxidant agents .
Antibiotic Properties
Fmoc-modified amino acids and short peptides can exhibit antibiotic properties . They can be used to develop new antimicrobial agents, offering a potential solution to the growing problem of antibiotic resistance .
Mecanismo De Acción
Target of Action
Fmoc-D-Ser(Et)-OH, also known as N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-ethyl-D-serine or (2R)-3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, is primarily used in the field of peptide synthesis . Its primary targets are the amino acids in a peptide chain that are being synthesized .
Mode of Action
The compound acts as a protecting group for the amino acid serine during peptide synthesis . The Fmoc group protects the amino group of the amino acid, preventing it from reacting prematurely during the synthesis process . Once the desired peptide bond formation is achieved, the Fmoc group can be removed using an organic base like 4-methylpiperidine .
Biochemical Pathways
The compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . SPPS is a method used to synthesize peptides, where the peptide chain is assembled while attached to an insoluble resin . The Fmoc group in Fmoc-D-Ser(Et)-OH allows for the sequential addition of amino acids to the growing peptide chain .
Pharmacokinetics
Its bioavailability is more related to its efficiency in the peptide synthesis process .
Result of Action
The use of Fmoc-D-Ser(Et)-OH in peptide synthesis results in the successful assembly of the desired peptide chain . The Fmoc group ensures that the amino acids are added in the correct sequence and that unwanted side reactions are minimized .
Action Environment
The action of Fmoc-D-Ser(Et)-OH is influenced by the conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of the Fmoc protection and deprotection steps . For example, the removal of the Fmoc group is typically conducted in a solution of 4-methylpiperidine in DMF (20–30 % by volume) for 1–5 min .
Propiedades
IUPAC Name |
(2R)-3-ethoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-2-25-12-18(19(22)23)21-20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,2,11-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEJEVDXSXCTFY-GOSISDBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
CAS RN |
2093993-48-5 |
Source


|
| Record name | (2R)-3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2912703.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B2912705.png)




![(Z)-4-(dimethylamino)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2912716.png)


![N-cycloheptyl-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2912720.png)
![1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B2912722.png)
![5-Chloro-2-[4-[4-(4-phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine](/img/structure/B2912723.png)